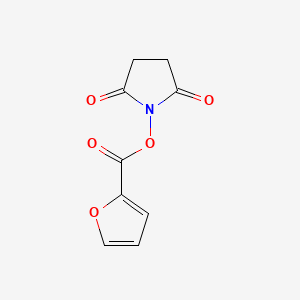
furan-2-carboxylic acid N-hydroxysuccinimide ester
Descripción general
Descripción
Furan-2-carboxylic acid N-hydroxysuccinimide ester is a chemical compound that belongs to the class of furan derivatives. It is commonly used in organic synthesis and bioconjugation techniques due to its ability to form stable amide bonds with primary amines. This compound is particularly valuable in the field of medicinal chemistry and biochemistry for its role in the modification of biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid N-hydroxysuccinimide ester typically involves the reaction of furan-2-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to enhance yield and purity while reducing production time and costs .
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-carboxylic acid N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, which is a key reaction in bioconjugation and peptide synthesis .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Conditions: Organic solvents (e.g., dichloromethane, tetrahydrofuran), room temperature
Major Products
The major product formed from the reaction of this compound with primary amines is the corresponding amide. This reaction is highly efficient and yields a stable amide bond, making it ideal for applications in bioconjugation .
Aplicaciones Científicas De Investigación
Furan-2-carboxylic acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a coupling agent in peptide synthesis.
Biology: Employed in the modification of proteins and peptides for various biochemical assays and studies.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of furan-2-carboxylic acid N-hydroxysuccinimide ester involves the formation of a reactive ester intermediate that readily reacts with primary amines. This reaction forms a stable amide bond, which is crucial for the modification of biomolecules. The molecular targets and pathways involved in this process are primarily related to the functional groups present on the biomolecules being modified .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A precursor to furan-2-carboxylic acid N-hydroxysuccinimide ester, used in various organic synthesis reactions.
N-hydroxysuccinimide esters: A class of compounds widely used in bioconjugation and peptide synthesis.
Uniqueness
This compound is unique due to its ability to form stable amide bonds with primary amines, making it highly valuable in bioconjugation and peptide synthesis. Its furan ring structure also imparts specific chemical properties that differentiate it from other N-hydroxysuccinimide esters .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-7-3-4-8(12)10(7)15-9(13)6-2-1-5-14-6/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSKKBAJHAFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
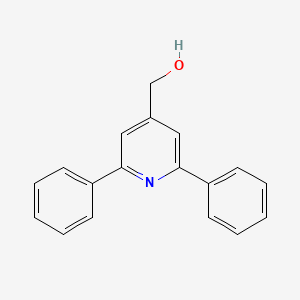
![2-Piperidinecarboxylicacid,1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-,ethylester,[2R-[1(S*),2alphar,4beta]]](/img/structure/B3331250.png)
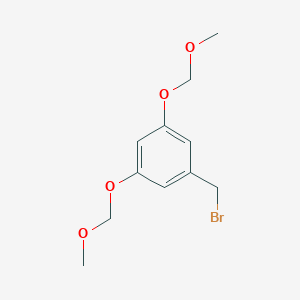


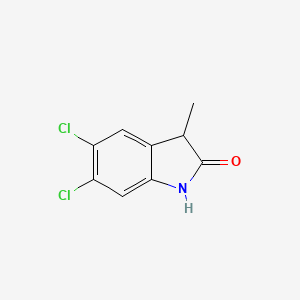
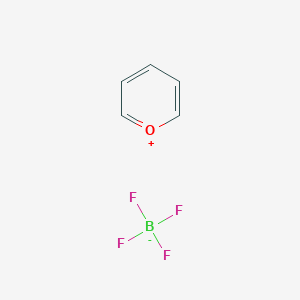
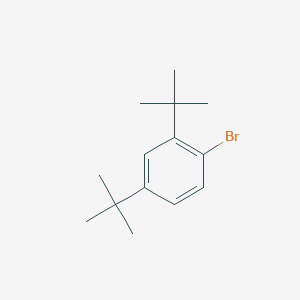
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)piperidine](/img/structure/B3331296.png)
![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)
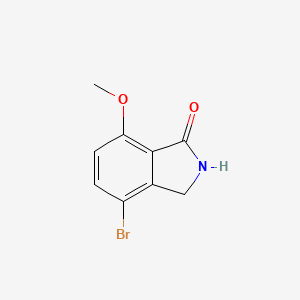
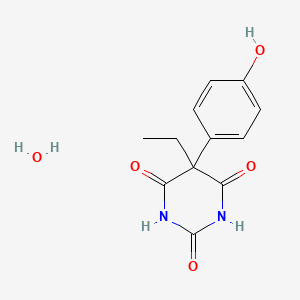
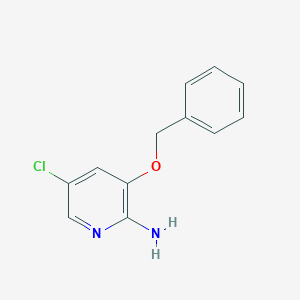
![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)
